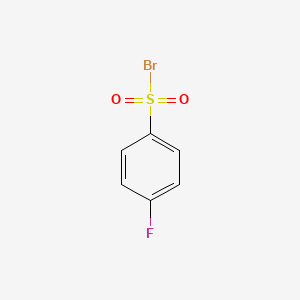
4-Fluorobenzene-1-sulfonylbromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorobenzene-1-sulfonylbromide is an organic compound with the molecular formula C6H4BrFO2S. It is a derivative of benzene, where a fluorine atom is attached to the benzene ring along with a sulfonyl bromide group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobenzene-1-sulfonylbromide typically involves the sulfonation of 4-fluorobenzene followed by bromination. One common method is as follows:
Sulfonation: 4-Fluorobenzene is treated with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfonyl group, forming 4-fluorobenzenesulfonic acid.
Bromination: The resulting 4-fluorobenzenesulfonic acid is then reacted with phosphorus tribromide (PBr3) or bromine (Br2) to replace the hydroxyl group with a bromine atom, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluorobenzene-1-sulfonylbromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide or a thiol.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or sulfonates.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines (RNH2) are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products
The major products formed from these reactions include substituted benzene derivatives, sulfides, thiols, sulfonic acids, and sulfonates.
Aplicaciones Científicas De Investigación
4-Fluorobenzene-1-sulfonylbromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing sulfonyl and fluorine groups into molecules.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and diagnostic agents.
Industry: The compound is employed in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Fluorobenzene-1-sulfonylbromide involves its reactivity with nucleophiles and electrophiles. The sulfonyl bromide group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromofluorobenzene: Similar in structure but lacks the sulfonyl group.
4-Fluorobenzenesulfonyl chloride: Similar but contains a chlorine atom instead of bromine.
4-Fluorobenzenesulfonic acid: Similar but lacks the bromine atom.
Uniqueness
4-Fluorobenzene-1-sulfonylbromide is unique due to the presence of both fluorine and sulfonyl bromide groups, which confer distinct reactivity and properties. This combination allows it to participate in a broader range of chemical reactions compared to its analogs.
Propiedades
Fórmula molecular |
C6H4BrFO2S |
|---|---|
Peso molecular |
239.06 g/mol |
Nombre IUPAC |
4-fluorobenzenesulfonyl bromide |
InChI |
InChI=1S/C6H4BrFO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H |
Clave InChI |
ULKSBNNXKJWYFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1F)S(=O)(=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate](/img/structure/B13621241.png)
aminehydrochloride](/img/structure/B13621268.png)
